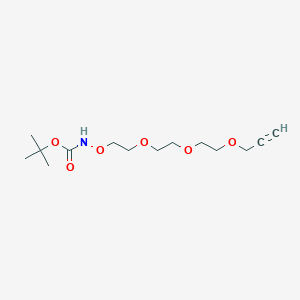

N-Boc-aminoxy-PEG3-propargyl

Description

The Strategic Role of Polyethylene (B3416737) Glycol (PEG) Spacers in Bioconjugation Architectures

Polyethylene glycol (PEG) is a polymer composed of repeating ethylene (B1197577) glycol units. thermofisher.com It is widely used in bioconjugation due to its highly desirable properties: it is hydrophilic, non-toxic, and generally non-immunogenic. thermofisher.cominterchim.frqyaobio.com When incorporated into bifunctional linkers as a spacer arm, PEG confers several strategic advantages to the resulting bioconjugate.

The primary role of the PEG spacer is to increase the water solubility of the molecule, which is particularly beneficial when conjugating hydrophobic compounds. jenkemusa.comcreative-biolabs.com This improved solubility prevents aggregation and enhances the pharmacokinetic profile of therapeutic molecules. thermofisher.comqyaobio.com Furthermore, the length of the PEG chain can be precisely defined, allowing for the creation of linkers with specific spacer lengths to optimize the distance between the two conjugated molecules. jenkemusa.cominterchim.fr This spatial control is critical for ensuring proper biological function, for instance, in enabling a PROTAC to effectively bring a target protein and an E3 ligase into proximity. jenkemusa.com The flexible and inert nature of the PEG chain also helps to minimize steric hindrance and preserve the activity of the conjugated biomolecules. qyaobio.com

Conceptual Overview of t-Boc-aminooxy-PEG3-Propargyl as a Versatile Heterobifunctional Reagent

t-Boc-aminooxy-PEG3-Propargyl is a heterobifunctional linker that exemplifies the convergence of the principles discussed above. creative-biolabs.commedchemexpress.eu It is designed for sequential and controlled bioconjugation, incorporating two distinct reactive moieties at either end of a short, discrete-length PEG spacer. creative-biolabs.com

The key features of this reagent are:

A Propargyl Group: This terminal alkyne serves as a reactive handle for copper-catalyzed azide-alkyne "click chemistry" (CuAAC). creative-biolabs.com It allows for the stable and efficient conjugation to a molecule bearing an azide (B81097) group, forming a robust triazole ring. chemicalbook.comapnbiotech.com

A t-Boc-protected Aminooxy Group: The aminooxy group (-O-NH2) provides a second reactive site. It is temporarily "capped" or protected by a tert-butoxycarbonyl (Boc) group. medchemexpress.eumedchemexpress.com The Boc group is a common amine protecting group in organic synthesis, valued for its stability under various conditions and its clean removal under mild acid treatment (e.g., with trifluoroacetic acid). genscript.commasterorganicchemistry.comquora.com

A PEG3 Spacer: A short chain of three ethylene glycol units acts as a hydrophilic spacer. creative-biolabs.com This spacer enhances the aqueous solubility of the linker and any molecule it is attached to, while providing a defined spatial separation between the two terminal functional groups. apnbiotech.com

The heterobifunctional nature of t-Boc-aminooxy-PEG3-Propargyl allows for a two-step conjugation strategy. First, the propargyl group can be reacted with an azide-containing molecule. Following this reaction, the Boc protecting group can be chemically removed to expose the free aminooxy group. creative-biolabs.com This newly available aminooxy group can then be specifically reacted with a molecule containing an aldehyde or ketone to form a stable oxime linkage. broadpharm.combroadpharm.commedkoo.com This stepwise capability makes it a versatile tool for the precise assembly of complex bioconjugates. biosynth.com

Data Tables

Table 1: Physicochemical Properties of t-Boc-aminooxy-PEG3-Propargyl

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₄H₂₅NO₅ | apnbiotech.com |

| Molecular Weight | 303.4 g/mol | creative-biolabs.com |

| CAS Number | 1951439-46-5 | glycomindsynth.com |

| Appearance | Varies (Typically solid or oil) | N/A |

| Purity | ≥95% | broadpharm.com |

| Storage Conditions | -20°C for long-term storage | apnbiotech.combroadpharm.com |

Table 2: Chemical Compounds Mentioned

| Compound Name | Abbreviation / Synonym | Functional Role |

|---|---|---|

| t-Boc-aminooxy-PEG3-Propargyl | N-Boc-aminoxy-PEG3-propargyl | Heterobifunctional Linker creative-biolabs.commedchemexpress.eu |

| Polyethylene Glycol | PEG | Hydrophilic Spacer thermofisher.com |

| tert-butoxycarbonyl | Boc | Amine Protecting Group genscript.comquora.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

tert-butyl N-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO6/c1-5-6-17-7-8-18-9-10-19-11-12-20-15-13(16)21-14(2,3)4/h1H,6-12H2,2-4H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMOMFXUHEJCHQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NOCCOCCOCCOCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201153870 | |

| Record name | 3,6,9,12-Tetraoxa-2-azapentadec-14-ynoic acid, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201153870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1951439-46-5 | |

| Record name | 3,6,9,12-Tetraoxa-2-azapentadec-14-ynoic acid, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1951439-46-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6,9,12-Tetraoxa-2-azapentadec-14-ynoic acid, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201153870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Foundations of Orthogonal Ligation Strategies Utilizing T Boc Aminooxy Peg3 Propargyl

Propargyl Group Reactivity: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne, or propargyl group, of t-Boc-aminooxy-PEG3-Propargyl participates in the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction forms a stable triazole linkage with an azide-functionalized molecule. creative-biolabs.commedkoo.comcd-bioparticles.net The CuAAC reaction is prized for its high efficiency, specificity, and biocompatibility under mild reaction conditions.

The catalytically active species in CuAAC is copper(I), which can be generated in situ from copper(II) salts with a reducing agent or introduced as a copper(I) salt. beilstein-journals.org The efficiency of the CuAAC reaction is significantly influenced by the choice of the copper source and, more critically, the coordinating ligand. Ligands stabilize the Cu(I) oxidation state, prevent disproportionation, and accelerate the catalytic cycle.

Tris(triazolylmethyl)amine-based ligands are notable for their ability to accelerate CuAAC reactions. beilstein-journals.org A variety of tris(heteroarylmethyl)amine ligands have been developed to enhance reaction rates. beilstein-journals.org

Table 1: Examples of Ligand Architectures for CuAAC

| Ligand Type | Key Features | Impact on CuAAC |

| Tris(triazolylmethyl)amines | Act as rate-accelerating ligands. | Significantly increases reaction speed. beilstein-journals.org |

| Tris(heteroarylmethyl)amine | Structural variations of the central tertiary amine with different nitrogen heterocycles. | Provides much faster reaction rates compared to early-generation ligands. beilstein-journals.org |

| Polymer-stabilized systems | Copper nanoparticles stabilized by polymers. | Offers potential for catalyst recovery and reuse. mdpi.com |

The development of new catalytic systems continues to focus on improving reaction kinetics, reducing copper-induced toxicity in biological systems, and enabling reactions to proceed efficiently at very low catalyst concentrations.

The CuAAC reaction exhibits a broad substrate scope, readily conjugating a wide array of azide- and alkyne-containing molecules, from small organic compounds to large biomolecules like proteins and nucleic acids. nih.gov The reaction's orthogonality ensures that the azide (B81097) and alkyne groups react specifically with each other without cross-reactivity with other functional groups present in complex biological milieu. nih.gov

The kinetics of CuAAC are significantly faster than many other bioorthogonal reactions, with second-order rate constants typically in the range of 10 to 200 M⁻¹s⁻¹. nih.gov This rapid rate allows for efficient labeling in cellular environments where target molecules may be present at low concentrations. nih.gov However, the efficiency of CuAAC in biological systems can be lower than in organic solvents, necessitating the use of ligands to enhance the reaction rate. mdpi.com

The propargyl group of t-Boc-aminooxy-PEG3-Propargyl can be strategically introduced into biomolecules to enable site-specific modification. This is often achieved by reacting the other end of the crosslinker (the aminooxy group, after deprotection) with a specific site on a target molecule.

For instance, an aldehyde or ketone functionality can be introduced onto a protein at a specific location, either through enzymatic modification or by incorporating an unnatural amino acid. The deprotected aminooxy group of the linker can then be reacted with this carbonyl group to form a stable oxime bond, thereby positioning the propargyl group for a subsequent CuAAC reaction. frontiersin.org This dual-ligation strategy allows for the precise assembly of complex molecular architectures. frontiersin.org

Analysis of Substrate Scope and Reaction Kinetics in Diverse Biological Environments

Aminooxy Group Reactivity: Oxime and Hydrazone Ligation

The second reactive handle of the crosslinker is the aminooxy group, which is initially protected by a t-Boc group. creative-biolabs.com Once deprotected, the free aminooxy group can react with aldehydes or ketones to form stable oxime bonds. broadpharm.com

Oxime ligation proceeds through the nucleophilic attack of the aminooxy group on the carbonyl carbon of an aldehyde or ketone. researchgate.net This is followed by dehydration to form the stable oxime linkage. The reaction is pH-dependent, with optimal rates typically observed in a slightly acidic pH range (around 5 to 6), which facilitates the dehydration step. mdpi.comfrontiersin.org The α-effect, where the adjacent oxygen atom enhances the nucleophilicity of the nitrogen, makes the aminooxy group more reactive than corresponding hydrazide groups, leading to faster oxime formation.

The use of catalysts, such as aniline (B41778) derivatives, can further accelerate the rate of oxime ligation, reducing reaction times from hours to minutes. This is particularly advantageous for reactions involving sensitive biomolecules or when working with dilute solutions.

The t-Boc protecting group is stable under a wide range of conditions but can be selectively removed under mild acidic conditions. creative-biolabs.combroadpharm.comcreative-biolabs.com This is a key feature for orthogonal ligation strategies, as it allows the aminooxy group to remain "masked" while the propargyl group undergoes reaction.

Common reagents for t-Boc deprotection include trifluoroacetic acid (TFA) in an organic solvent like dichloromethane (B109758) (DCM). nih.gov The concentration of the acid and the reaction time can be optimized to ensure complete deprotection without affecting other acid-labile groups that might be present in the molecule. The byproducts of the deprotection are volatile, which simplifies purification. The ability to selectively deprotect the aminooxy group provides temporal control over the ligation steps, which is crucial for the sequential assembly of multifunctional bioconjugates. frontiersin.org

Optimization of Reaction Conditions for Biomacromolecular Aldehyde and Ketone Tagging

The efficiency of tagging biomacromolecules, such as glycoproteins or proteins with engineered aldehyde/ketone sites, via oxime ligation with deprotected aminooxy-PEG3-Propargyl is highly dependent on the optimization of several reaction parameters. researchgate.netnih.gov Key factors include pH, the use of catalysts, reactant concentrations, and temperature.

pH: The formation of an oxime bond is pH-sensitive. chempep.com The reaction involves the nucleophilic attack of the aminooxy group on the carbonyl carbon. The rate-limiting step is often the acid-catalyzed dehydration of the hemiaminal intermediate. Optimal reaction rates are typically achieved in a mildly acidic pH range, generally between 4.5 and 7.0. frontiersin.orgbiotium.com In a study involving the conjugation of an aldehyde-bearing peptide, a sodium acetate (B1210297) buffer at pH 4.6 was used. frontiersin.org Another study noted that while the optimal pH for a similar hydrazone ligation was 6.0, the reaction could proceed efficiently at pHs up to 7.4 with the addition of a catalyst. nih.gov

Catalysis: The rate of oxime ligation can be significantly accelerated by nucleophilic catalysts, with aniline being the most common and effective. biotium.comresearchgate.netnih.gov Aniline condenses rapidly with the aldehyde or ketone to form an intermediate imine (a Schiff base). sigmaaldrich.comnih.gov This intermediate is more readily protonated at a moderately acidic pH than the original carbonyl group, making it more electrophilic and susceptible to attack by the aminooxy group, thus speeding up the formation of the final oxime linkage. sigmaaldrich.comnih.gov The use of a catalyst like aniline can lead to a more than three-fold improvement in antibody loading on a surface compared to uncatalyzed reactions at non-optimal pH. nih.gov

Concentration and Temperature: As with most chemical reactions, the concentration of reactants plays a crucial role. In one documented procedure, final concentrations of 2 mM for both the aminooxy-bearing scaffold and the aldehyde-bearing peptide were used, with the reaction proceeding at room temperature for 24 hours. frontiersin.org The ideal requirements for bioconjugation reactions include the ability to proceed at room temperature (or up to 40°C) and at low reactant concentrations. researchgate.net

The table below summarizes typical optimized conditions for oxime ligation in bioconjugation.

| Parameter | Optimal Range/Condition | Rationale & Notes | Reference |

|---|---|---|---|

| pH | 4.5 - 7.0 | Balances the need for protonation of the carbonyl/intermediate with the nucleophilicity of the aminooxy group. Reaction is often performed in acetate or phosphate (B84403) buffers. | frontiersin.orgbiotium.com |

| Catalyst | Aniline | Forms a more reactive intermediate Schiff base, significantly accelerating the reaction rate, especially at physiological pH. | researchgate.netsigmaaldrich.comnih.gov |

| Temperature | Room Temperature (~20-25°C) | Mild conditions are preferred to maintain the structural and functional integrity of the biomolecule being tagged. | frontiersin.orgresearchgate.net |

| Solvent | Aqueous Buffer (e.g., PBS, Acetate) / co-solvent (e.g., ACN, DMF) | Maintains biomolecule stability. Organic co-solvents may be used to solubilize reactants. | frontiersin.orgnih.gov |

| Reactant Concentration | Low millimolar (mM) range | Effective concentrations depend on the specific biomolecules and reaction kinetics. A study used 2 mM for each reactant. | frontiersin.org |

Advanced Synthetic Methodologies and Chemical Design for Functional Conjugates

Integration of t-Boc-aminooxy-PEG3-Propargyl into Modular Synthetic Platforms

The modular nature of t-Boc-aminooxy-PEG3-Propargyl, with its distinct and orthogonally reactive ends, facilitates its seamless integration into multi-step synthetic workflows. The propargyl group is reserved for copper-catalyzed or strain-promoted alkyne-azide cycloaddition (Click Chemistry), a highly efficient and specific reaction. medkoo.comcreative-biolabs.com Concurrently, the t-Boc protected aminooxy group can be deprotected under mild acidic conditions to reveal a reactive aminooxy moiety, which readily and selectively ligates with aldehydes or ketones to form stable oxime bonds. creative-biolabs.comaxispharm.com This orthogonal reactivity is fundamental to its application in both solid-phase and solution-phase syntheses.

Solid-phase synthesis (SPS) is the cornerstone for the assembly of peptides and oligonucleotides. The integration of linkers like t-Boc-aminooxy-PEG3-Propargyl into SPS protocols enables the precise, site-specific incorporation of functionalities for subsequent conjugation.

In peptide synthesis, which typically employs Fmoc (9-fluorenylmethoxycarbonyl) or Boc chemistry, a modified amino acid bearing either an azide (B81097) or an aldehyde/ketone can be incorporated into the growing peptide chain. nih.govgoogleapis.com For instance, a peptide can be synthesized on a solid support, and prior to cleavage, a molecule like t-Boc-aminooxy-PEG3-Propargyl can be coupled to an azide-modified residue via its propargyl group. Alternatively, the linker can be attached first to the resin, followed by the sequential synthesis of the peptide or oligonucleotide.

For peptide-oligonucleotide conjugates (POCs), a common strategy involves synthesizing the peptide and oligonucleotide fragments separately and then conjugating them. nih.gov The t-Boc-aminooxy-PEG3-Propargyl linker is particularly useful in this context. An oligonucleotide can be synthesized with a 5'- or 3'-terminal azide group using standard phosphoramidite (B1245037) chemistry. Separately, a peptide can be prepared with an aldehyde or ketone functionality. The linker can bridge these two biomolecules: first, the propargyl end reacts with the oligonucleotide's azide group. Following purification, the t-Boc group is removed, and the resulting aminooxy-functionalized oligonucleotide is ligated to the aldehyde-bearing peptide to form a stable oxime linkage. nih.govnih.gov This modular, stepwise approach allows for the high-yield production of well-defined POCs. nih.gov

While solid-phase methods offer control and ease of purification, solution-phase conjugation is often necessary for modifying large, pre-existing macromolecules like proteins, antibodies, or complex carbohydrates. In these scenarios, t-Boc-aminooxy-PEG3-Propargyl serves as a heterobifunctional crosslinker to connect two different molecules. medkoo.commedchemexpress.com

A typical solution-phase strategy involves a two-step reaction. First, the propargyl end of the linker is reacted with an azide-modified macromolecule (Molecule A) via a copper-catalyzed click reaction. creative-biolabs.com After this initial conjugation, the resulting intermediate (Molecule A-linker) is purified. In the second step, the t-Boc protecting group is removed with mild acid to expose the aminooxy group. This newly functionalized macromolecule is then reacted with a second macromolecule (Molecule B) that has been engineered to contain an aldehyde or ketone group, forming the final conjugate (Molecule A-linker-Molecule B) through an oxime bond. axispharm.comnih.gov The hydrophilic PEG3 spacer enhances the aqueous solubility of the linker and the subsequent conjugates, which is often a critical factor in maintaining the stability and function of biomolecules in solution. creative-biolabs.combroadpharm.com

Applications in Solid-Phase Synthesis for Peptide and Oligonucleotide Conjugation

Rational Design of PEG Linker Length and Branching for Optimized Conjugate Performance

The polyethylene (B3416737) glycol (PEG) component of a linker is not merely a passive spacer; it is a critical design element that profoundly influences the physicochemical and biological properties of the final conjugate. rsc.org The length, and in some cases the branching, of the PEG chain must be carefully considered to achieve optimal performance characteristics such as solubility, stability, and target engagement. researchgate.netprecisepeg.com

The PEG3 spacer in t-Boc-aminooxy-PEG3-Propargyl provides a discrete and significant increase in water solubility. creative-biolabs.combroadpharm.com While short, this PEG chain contributes to preventing aggregation and improving the pharmacokinetic profile of the resulting conjugate. nih.govrsc.org Furthermore, the PEG chain is highly flexible, which allows the conjugated components to maintain a degree of conformational freedom. thermofisher.comrsc.org This flexibility can be crucial for ensuring that a conjugated peptide or antibody retains its native three-dimensional structure and, consequently, its biological activity.

The table below illustrates how increasing the number of PEG units corresponds to changes in hydrophilicity (LogD) and the physical length of the spacer arm. Shorter, discrete PEG linkers like PEG3 provide a balance of increased solubility without adding excessive length.

| Linker | Spacer Arm Length (Å) | Hydrophilicity (LogD) |

| SM(PEG)2 | 17.6 | N/A |

| NOTA-PEG2-RM26 | N/A | -2.27 |

| NOTA-PEG3-RM26 | N/A | -2.42 |

| SM(PEG)4 | 24.8 | N/A |

| NOTA-PEG4-RM26 | N/A | -2.43 |

| NOTA-PEG6-RM26 | N/A | -2.50 |

| SM(PEG)12 | 51.5 | N/A |

| SM(PEG)24 | 95.2 | N/A |

| Data compiled from multiple sources. nih.govinterchim.frthermofisher.com LogD values reflect the distribution coefficient, where a more negative value indicates higher hydrophilicity. Spacer arm lengths are for the SM(PEG)n series of crosslinkers. |

The length of the PEG spacer also plays a critical role in managing steric hindrance at the conjugation site. A spacer that is too short may not provide enough distance between the conjugated molecule and the biomolecule, potentially leading to steric clashes that could obscure binding sites or inhibit enzymatic activity. rsc.org Conversely, a linker that is too long could lead to other issues, such as masking the biologically active site of a peptide. nih.gov

The PEG3 spacer offers a moderate length that can effectively distance a payload from the surface of a protein or antibody, thereby improving its accessibility to its target. However, there is a delicate balance to be struck. Research on antibody-drug conjugates (ADCs) has shown that the length of the PEG spacer can influence the efficiency of the conjugation reaction itself. rsc.org For instance, in some cases, increasing the PEG spacer length from a PEG12 to a PEG24 did not significantly improve properties and highlighted a trade-off between decreasing hydrophobicity and increasing steric hindrance from the linker itself. rsc.orgsigmaaldrich.com This trade-off can directly impact the drug-to-antibody ratio (DAR), a critical quality attribute for ADCs. rsc.org The choice of a PEG3 linker represents a rational design decision to provide sufficient spacing and hydrophilicity while minimizing potential negative impacts from excessive linker length and steric bulk.

The following table summarizes the dual role of the PEG linker in bioconjugation, highlighting the trade-offs involved in its design.

| Property | Effect of Increasing PEG Length | Potential Drawback |

| Hydrophilicity | Increases solubility, reduces aggregation. rsc.orgresearchgate.net | No significant drawback noted. |

| Flexibility | Allows for conformational freedom of the conjugate. thermofisher.com | Very long chains could mask active sites. nih.gov |

| Steric Hindrance | Reduces steric clashes between conjugate and biomolecule. rsc.org | Can increase steric hindrance during the conjugation reaction itself, potentially lowering reaction efficiency or DAR. rsc.orgsigmaaldrich.com |

| Pharmacokinetics | Can prolong circulation time by creating a hydration shell (stealth effect). rsc.org | Excessive length may not always lead to better outcomes and can be context-dependent. nih.gov |

Applications in Chemical Biology and Material Sciences Research

Engineering of Biomacromolecular Conjugates

The specific and efficient conjugation of biomacromolecules is crucial for a wide range of applications, from fundamental biological studies to the development of new therapeutics and diagnostics. t-Boc-aminooxy-PEG3-Propargyl provides a robust platform for such modifications.

Protein and Peptide Modification for Functional Studies and Structural Probing

The dual reactivity of t-Boc-aminooxy-PEG3-Propargyl enables the site-specific modification of proteins and peptides. For instance, a protein with a genetically encoded azide-bearing unnatural amino acid can be reacted with the propargyl group of the linker. Subsequent deprotection of the Boc group unveils the aminooxy function, which can then be used to attach a probe, a drug molecule, or another biomolecule containing an aldehyde or ketone. This strategy allows for the precise control over the location and stoichiometry of the conjugation, which is essential for preserving the protein's function and for detailed structural analysis.

This linker is particularly useful in the synthesis of antibody-drug conjugates (ADCs), where precise linker chemistry and placement are critical for therapeutic efficacy. medchemexpress.commedchemexpress.eu The ability to create well-defined bioconjugates also aids in the study of protein-protein interactions and the assembly of protein complexes. The synthesis of peptide-PEG conjugates has been shown to influence the self-assembly behavior of the resulting amphiphiles, leading to the formation of structures like micelles and fibrils. acs.orgreading.ac.uk

Nucleic Acid Functionalization for Sensing and Self-Assembly Architectures

The functionalization of nucleic acids with specific labels or other molecules is fundamental for the development of advanced diagnostic tools and the construction of intricate nanoscale architectures. The "click" reaction enabled by the propargyl group of t-Boc-aminooxy-PEG3-Propargyl allows for the efficient labeling of azide-modified oligonucleotides with a variety of reporters or functional moieties.

Following the initial conjugation, the deprotected aminooxy group serves as a secondary handle for further functionalization, enabling the creation of complex, multi-component nucleic acid-based systems. These systems can be designed for applications in biosensing, where the nucleic acid component provides the recognition element, and the attached molecules provide the signaling or amplification functions. google.com Furthermore, the directional and specific nature of the linkages formed facilitates the programmed self-assembly of DNA origami and other nucleic acid nanostructures.

Glycan and Glycoprotein (B1211001) Labeling for Glycobiology Investigations

The study of glycans and their roles in biological processes, known as glycobiology, heavily relies on methods for their selective labeling and analysis. The aminooxy group, after deprotection, is particularly well-suited for reacting with the reducing end of a glycan, which exists in equilibrium with its open-chain aldehyde form. nih.gov This reaction, known as oxime ligation, is a powerful tool for attaching glycans to various substrates or other molecules. acs.orgresearchgate.net

For example, a glycan can be first reacted with the deprotected aminooxy group of the linker. The resulting conjugate, now bearing a terminal propargyl group, can then be "clicked" onto an azide-functionalized surface, such as a microarray, for high-throughput analysis of glycan-protein interactions. nih.gov This approach has been validated as a valuable method for studying the specificity of glycozymes and lectins. nih.gov

Surface Functionalization of Nanomaterials and Biomaterials

The ability to modify the surfaces of materials with specific biomolecules is critical for a host of applications in diagnostics, drug delivery, and tissue engineering. t-Boc-aminooxy-PEG3-Propargyl offers a versatile means to achieve such functionalization.

Covalent Immobilization on Nanoparticles (e.g., Gold Nanoparticles, Calcium Phosphate (B84403) Nanoparticles)

Nanoparticles, with their high surface-area-to-volume ratio, are excellent platforms for presenting biomolecules. t-Boc-aminooxy-PEG3-Propargyl can be used to covalently attach biomolecules to the surface of various nanoparticles. For instance, azide-functionalized gold nanoparticles can be readily conjugated with the propargyl group of the linker. medkoo.comxarxbio.com The subsequent deprotection and reaction of the aminooxy group allow for the immobilization of aldehyde- or ketone-containing biomolecules.

A notable application involves the functionalization of biodegradable calcium phosphate nanoparticles. researchgate.net In one study, aldehyde-tagged HIV-1 envelope protein trimers were first conjugated with the aminooxy group of a propargyl-PEG3-aminooxy linker. These conjugates were then attached to azide-functionalized calcium phosphate nanoparticles via a copper-catalyzed click reaction. researchgate.net This two-step method is particularly useful for pH-sensitive nanoparticles.

Modification of Polymeric Surfaces for Biosensing and Cell Culture Substrates

The functionalization of polymeric surfaces is essential for creating biocompatible materials that can interact with biological systems in a controlled manner. The orthogonal reactivity of t-Boc-aminooxy-PEG3-Propargyl is advantageous for creating patterned or multifunctional surfaces.

A polymer surface can be designed to present azide (B81097) groups. The propargyl end of the linker can then be "clicked" onto this surface. After deprotection, the exposed aminooxy groups can be used to immobilize proteins, peptides, or other biomolecules that contain an aldehyde or ketone handle. axispharm.com This approach allows for the creation of surfaces with specific biological activities, which can be used for developing advanced biosensors or for creating cell culture substrates that can direct cell behavior. The use of such linkers in conjunction with techniques like photolithography can lead to the generation of spatially controlled patterns of immobilized biomolecules. nih.gov

Development of Advanced Research Tools

The heterobifunctional nature of t-Boc-aminooxy-PEG3-Propargyl, which combines two distinct reactive groups on a flexible, hydrophilic polyethylene (B3416737) glycol (PEG) spacer, makes it a versatile building block for the creation of sophisticated tools in chemical biology and materials science. Its structure allows for the sequential or orthogonal conjugation of different molecules, enabling precise control over the final architecture of complex molecular constructs. The propargyl group serves as a handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a robust and widely used "click chemistry" reaction, while the t-Boc-protected aminooxy group, after deprotection under mild acidic conditions, can react specifically with aldehydes and ketones to form stable oxime linkages. biochempeg.comnih.govmdpi.comenamine.net The PEG3 spacer enhances the aqueous solubility and biocompatibility of the resulting conjugates. biochempeg.comprecisepeg.com

Construction of Proteolysis Targeting Chimeras (PROTACs) and Molecular Degraders

Proteolysis Targeting Chimeras (PROTACs) are innovative therapeutic agents designed to hijack the cell's own protein disposal machinery—the ubiquitin-proteasome system—to eliminate disease-causing proteins. precisepeg.com A PROTAC is a heterobifunctional molecule comprising three parts: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. biochempeg.comjenkemusa.com The linker is a critical component, as its length, flexibility, and chemical composition significantly influence the formation and stability of the key ternary complex (POI-PROTAC-E3 ligase), which is essential for the ubiquitination and subsequent degradation of the target protein. nih.govprecisepeg.com

The compound t-Boc-aminooxy-PEG3-Propargyl is well-suited for the modular synthesis of PROTACs. Its bifunctional design allows for a convergent synthesis strategy where the two distinct ligands can be attached to the linker independently.

Role of the Propargyl Group: The terminal alkyne (propargyl group) facilitates the attachment of one of the ligands (either for the POI or the E3 ligase) that has been pre-functionalized with an azide group. This is accomplished via the highly efficient and specific CuAAC click reaction. nih.gov This reaction's reliability and orthogonality make it ideal for the final conjugation step in a complex synthesis.

Role of the Aminooxy Group: The t-Boc-protected aminooxy group provides a second, orthogonal attachment point. After removal of the acid-labile Boc protecting group, the free aminooxy moiety can be conjugated to the second ligand, which would be modified to contain a ketone or aldehyde functional group. This reaction forms a stable oxime bond. mdpi.comnih.gov

Impact of the PEG Spacer: PEG linkers are the most common type used in PROTAC design, with studies indicating their presence in over half of all reported PROTACs. biochempeg.comnih.gov The inclusion of the short, hydrophilic PEG3 chain from t-Boc-aminooxy-PEG3-Propargyl can improve the solubility and pharmacokinetic properties of the resulting PROTAC molecule, which often contains large, hydrophobic ligands. biochempeg.comprecisepeg.comjenkemusa.com

By offering two distinct chemical handles, this linker enables researchers to rapidly assemble libraries of PROTACs with variations in the linker attachment points, which is a crucial step in optimizing degrader efficiency. biochempeg.comnih.gov

| Component | Functional Group | Conjugation Chemistry | Purpose in PROTAC Assembly |

|---|---|---|---|

| t-Boc-aminooxy-PEG3-Propargyl | Propargyl (Alkyne) | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Attachment of an azide-modified ligand (POI or E3). nih.gov |

| t-Boc-aminooxy-PEG3-Propargyl | Aminooxy (after deprotection) | Oxime Ligation | Attachment of a ketone/aldehyde-modified ligand (POI or E3). mdpi.comnih.gov |

| t-Boc-aminooxy-PEG3-Propargyl | PEG3 Spacer | N/A (Structural) | Enhances solubility and provides optimal spacing between ligands. biochempeg.comjenkemusa.com |

Synthesis of Multifunctional Imaging Probes and Reporter Constructs

The precise labeling of biomolecules within their native environment is a cornerstone of chemical biology. The creation of probes for imaging and reporting on biological processes requires linkers that can specifically attach to a target while also carrying a reporter group, such as a fluorophore. The orthogonal reactivity of t-Boc-aminooxy-PEG3-Propargyl makes it an excellent scaffold for building such multifunctional probes.

The synthesis strategy typically involves a two-step process:

Conjugation to a Reporter Molecule: The propargyl group can be reacted with an azide-functionalized reporter molecule (e.g., a fluorescent dye, a biotin (B1667282) tag for affinity purification, or a radioactive isotope) using CuAAC click chemistry. axispharm.commedchemexpress.eu This step attaches the "signal" component of the probe to the linker.

Targeting a Biomolecule: The key to the probe's utility is its ability to bind specifically to a target. The aminooxy group of the linker is ideal for this purpose. Many site-specific protein modification techniques introduce a unique chemical handle—an aldehyde or ketone—into a protein of interest. core.ac.uk For example, formylglycine generating enzymes (FGE) can convert a specific cysteine residue in a protein sequence into a formylglycine, which contains an aldehyde group. nih.govresearchgate.net The deprotected aminooxy group on the linker-reporter construct can then be used to target this aldehyde, forming a stable oxime bond and covalently linking the reporter to the specific protein. researchgate.netnih.gov

This dual-functionalization approach allows for the creation of highly specific imaging agents. The PEG3 spacer helps to ensure that the reporter group remains soluble and does not interfere with the binding of the probe to its target protein. axispharm.com

Assembly of Hydrogels and Polymeric Scaffolds with Defined Functionalities

In materials science, there is a growing demand for "smart" biomaterials, such as hydrogels and functionalized polymeric scaffolds, for applications in tissue engineering, drug delivery, and diagnostics. These materials often require precise chemical functionalization to achieve desired properties like biocompatibility, degradability, or the ability to bind specific cells or proteins.

t-Boc-aminooxy-PEG3-Propargyl serves as a valuable tool for the synthesis of such advanced materials through two primary strategies:

Cross-linking to Form Hydrogels: Hydrogels are three-dimensional polymer networks that can absorb large amounts of water. Bifunctional cross-linkers are essential for their formation. A polymer backbone functionalized with azide groups could be effectively cross-linked using t-Boc-aminooxy-PEG3-Propargyl by first reacting the propargyl ends with the polymer via CuAAC. Subsequently, after deprotection, the aminooxy groups would be available to react with aldehyde-containing molecules, forming a functional, cross-linked hydrogel network. The hydrophilic PEG linker contributes to the water-swelling capacity of the hydrogel. medchemexpress.eu

Functionalization of Scaffolds: The linker can be used to "graft" functional molecules onto a pre-existing polymer scaffold. For instance, a scaffold containing aldehyde or ketone groups could be modified by reacting it with the aminooxy end of the linker (after deprotection). This would leave the propargyl group exposed on the surface of the material. These surface-exposed alkyne groups can then be used as "docking sites" to attach various azide-containing molecules—such as growth factors, peptides (e.g., RGD sequences for cell adhesion), or enzymes—via click chemistry. This method allows for the creation of materials with highly defined surface functionalities.

The orthogonal nature of the linker's reactive ends is critical, as it allows for a stepwise functionalization process, ensuring that the desired molecules are attached in a controlled and specific manner.

Analytical Methodologies for Conjugate Characterization and Validation

Spectroscopic Techniques for Verifying Ligation Products (e.g., NMR, Mass Spectrometry, UV-Vis Spectroscopy)

Spectroscopic methods are fundamental in providing direct evidence of covalent bond formation between the linker and the biomolecules of interest. These techniques offer insights into the structural integrity of the newly formed conjugate.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for the structural elucidation of the conjugate. 1H NMR can be used to track the disappearance of the signals corresponding to the reactive moieties of the starting materials and the appearance of new signals characteristic of the formed linkage. For instance, in the context of the propargyl group of t-Boc-aminooxy-PEG3-Propargyl reacting with an azide-containing molecule via copper-catalyzed azide-alkyne cycloaddition (CuAAC), the disappearance of the alkyne proton signal and the appearance of a new signal for the triazole proton would confirm the reaction's success.

Mass Spectrometry (MS) provides precise molecular weight information, confirming the addition of the linker and the conjugated molecule. Electrospray ionization-mass spectrometry (ESI-MS) is particularly well-suited for analyzing large biomolecules and their conjugates. google.com The observed molecular weight of the conjugate should correspond to the sum of the molecular weights of the individual components minus any leaving groups. This technique is invaluable for confirming the successful conjugation and can also help identify any side products or unreacted starting materials. For example, ESI-MS has been used to analyze peptide-polymer bioconjugates to confirm their sequence and conformation. acs.org

UV-Vis Spectroscopy can be employed to monitor the conjugation reaction in real-time, especially if one of the components has a distinct chromophore. While t-Boc-aminooxy-PEG3-Propargyl itself does not have a strong UV-Vis signature, the biomolecule it reacts with might. For instance, the formation of an oxime bond between an aminooxy group and an aromatic aldehyde can sometimes lead to a new absorbance peak that can be monitored to follow the reaction kinetics. nih.gov This technique is often used in conjunction with other methods for a more comprehensive analysis.

Table 1: Spectroscopic Techniques for Ligation Product Verification

| Technique | Information Provided | Typical Application for t-Boc-aminooxy-PEG3-Propargyl Conjugates |

|---|---|---|

| NMR Spectroscopy | Structural confirmation, disappearance of starting material signals, appearance of product signals. | Confirming the formation of the triazole ring from the propargyl group and an azide (B81097), or the oxime bond after deprotection of the aminooxy group. |

| Mass Spectrometry (MS) | Precise molecular weight of the conjugate, confirmation of successful ligation, identification of byproducts. google.com | Verifying the mass of the final bioconjugate, ensuring the correct number of linkers and biomolecules have been attached. acs.org |

| UV-Vis Spectroscopy | Monitoring reaction kinetics, quantification of conjugation if a chromophore is involved. nih.gov | Tracking the formation of a chromophoric product, for instance, in a reaction with a molecule containing a UV-active group. nih.gov |

Chromatographic Methods for Purification and Purity Assessment (e.g., HPLC, SEC)

Chromatographic techniques are indispensable for both the purification of the desired conjugate from the reaction mixture and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for both purification and analysis. Reversed-phase HPLC (RP-HPLC) is often used to separate the conjugate from unreacted starting materials and other impurities based on differences in hydrophobicity. nih.govfrontiersin.org The progress of a ligation reaction can be monitored by observing the decrease in the peaks of the starting materials and the emergence of a new peak corresponding to the product. frontiersin.org After purification, analytical HPLC can be used to determine the purity of the conjugate. frontiersin.org

Size-Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic radius. This technique is particularly useful for purifying PEGylated proteins and other large bioconjugates from smaller molecules like unreacted linkers or catalysts. theses.fr SEC can effectively separate the larger conjugate from the smaller, unreacted biomolecule and the t-Boc-aminooxy-PEG3-Propargyl linker. It is also a valuable tool for assessing the aggregation state of the final conjugate. nih.gov

Table 2: Chromatographic Methods for Purification and Purity Assessment

| Technique | Principle of Separation | Application for t-Boc-aminooxy-PEG3-Propargyl Conjugates |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity (Reversed-Phase), charge (Ion-Exchange), or other interactions. | Purification of the conjugate from reaction mixture and assessment of purity. nih.govfrontiersin.org |

| Size-Exclusion Chromatography (SEC) | Separation based on molecular size and shape. | Removal of unreacted linker and other small molecules, and analysis of conjugate aggregation. theses.frnih.gov |

Functional Assays for Validating Biological Activity and Specificity of Conjugates

After confirming the structural integrity and purity of the conjugate, it is crucial to verify that the biological activity and specificity of the conjugated biomolecule are retained. The nature of the functional assay will depend on the specific biomolecule that has been conjugated.

For example, if the conjugate involves an antibody or an antibody fragment, its antigen-binding affinity and specificity must be assessed. This can be achieved through techniques such as:

Enzyme-Linked Immunosorbent Assay (ELISA): This widely used assay can quantify the binding of the conjugate to its target antigen coated on a plate. ucl.ac.uk By comparing the binding of the conjugate to that of the unconjugated antibody, one can determine if the conjugation process has adversely affected its binding capability.

Surface Plasmon Resonance (SPR): SPR provides real-time, label-free analysis of binding kinetics. It can determine the association and dissociation rate constants of the conjugate binding to its target, providing detailed information about the binding affinity.

Cell-based Assays: If the target of the bioconjugate is a cell surface receptor, cell-based binding assays are essential. These assays can be performed using flow cytometry or fluorescence microscopy to visualize and quantify the binding of a fluorescently labeled conjugate to cells expressing the target receptor.

For conjugates involving enzymes, enzymatic activity assays are performed to ensure that the catalytic function is preserved. Similarly, for peptide or protein-based drugs, in vitro cell viability or signaling assays are necessary to confirm that their therapeutic effect is not compromised. nih.gov

Table 3: Functional Assays for Validating Biological Activity

| Assay Type | Purpose | Example Application |

|---|---|---|

| Enzyme-Linked Immunosorbent Assay (ELISA) | Quantify antigen binding of antibody conjugates. ucl.ac.uk | Assessing the binding of an antibody-t-Boc-aminooxy-PEG3-Propargyl conjugate to its target antigen. |

| Surface Plasmon Resonance (SPR) | Determine binding kinetics (affinity, association/dissociation rates). | Detailed characterization of the interaction between a peptide conjugate and its receptor. |

| Cell-based Binding Assays | Confirm binding to cellular targets in a more biologically relevant context. | Verifying that a conjugate targeting a specific cell surface protein can still bind to cells expressing that protein. |

| Enzymatic Activity Assays | Measure the catalytic activity of enzyme conjugates. | Ensuring an enzyme retains its function after conjugation with t-Boc-aminooxy-PEG3-Propargyl. |

| In Vitro Cell Viability/Signaling Assays | Evaluate the biological effect of the conjugate on cells. nih.gov | Confirming the therapeutic efficacy of a drug-peptide conjugate. |

Challenges and Future Research Directions in T Boc Aminooxy Peg3 Propargyl Applications

Strategies for Overcoming Limitations in Reaction Yields and Side Product Formation

The two primary reactions involving t-Boc-aminooxy-PEG3-Propargyl are oxime ligation and copper-catalyzed azide-alkyne cycloaddition (CuAAC). Each presents distinct challenges regarding reaction yields and the formation of side products.

Oxime Ligation: The reaction between the deprotected aminooxy group and an aldehyde or ketone to form an oxime bond can be slow at neutral pH and may require acidic conditions (pH 4-5) for optimal rates. researchgate.netnih.gov However, such conditions can be detrimental to the stability of certain biomolecules. researchgate.net

Catalysis: The use of nucleophilic catalysts, such as aniline (B41778) and its derivatives, can significantly accelerate oxime formation at neutral pH. acs.orgrsc.org For instance, p-phenylenediamine (B122844) has been shown to be a highly effective catalyst at neutral pH, leading to a 120-fold increase in the rate of a model protein PEGylation compared to the uncatalyzed reaction. researchgate.net This allows for efficient conjugations at lower and more biocompatible concentrations.

Reaction Conditions: Optimization of reaction conditions is crucial. For example, in the ligation of a disulfide-rich peptide, replacing p-phenylenediamine with aniline resolved an issue of unexpected dimerization, leading to a clean and rapid reaction. rsc.org The choice of solvent and temperature also plays a significant role in maximizing yield and minimizing side reactions. rsc.org

Ligand Development: The development of copper-coordinating ligands can both accelerate the reaction and reduce copper-mediated damage to biomolecules.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the toxicity of copper, SPAAC utilizes strained cyclooctynes that react with azides without the need for a catalyst. nih.gov While the t-Boc-aminooxy-PEG3-Propargyl linker itself contains a terminal alkyne, it can be paired with molecules functionalized with strained alkynes in more complex constructs or multi-step syntheses. mdpi.comresearchgate.net

Purification Strategies: The generation of byproducts in CuAAC often necessitates extensive purification. nih.gov Developing more streamlined purification processes or reaction conditions that minimize byproduct formation is an active area of research.

A summary of strategies to improve reaction outcomes is presented below:

| Reaction Type | Limitation | Strategy | Key Findings | Citations |

|---|---|---|---|---|

| Oxime Ligation | Slow kinetics at neutral pH | Nucleophilic Catalysis | p-phenylenediamine increases reaction rates up to 120-fold at pH 7 compared to uncatalyzed reactions. | researchgate.net |

| Oxime Ligation | Side product formation (e.g., dimerization) | Catalyst and Condition Optimization | Switching from p-phenylenediamine to aniline prevented dimerization in a specific peptide conjugation. | rsc.org |

| CuAAC | Copper toxicity in living systems | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | SPAAC eliminates the need for a copper catalyst, enhancing biocompatibility. | nih.gov |

| CuAAC | Low yields due to side products | Ligand Development & Purification | Improved ligands can enhance reaction rates and reduce side reactions, simplifying purification. | nih.govnih.gov |

Development of Expanded Bioorthogonal Partner Repertoires for Multiplexing Applications

A significant frontier in chemical biology is the ability to simultaneously track multiple biological processes within a single cell or organism. researchgate.netdntb.gov.ua This requires a set of mutually orthogonal bioorthogonal reactions that proceed in parallel without interfering with one another. researchgate.netbiorxiv.org The aminooxy and propargyl groups of t-Boc-aminooxy-PEG3-Propargyl can serve as one pair in such a multiplexing scheme.

Future research focuses on expanding the toolkit of bioorthogonal reactions that are compatible with oxime ligation and CuAAC. nih.gov For example, the tetrazine ligation, an inverse-electron-demand Diels-Alder reaction, has been shown to be orthogonal to azide-alkyne cycloadditions, enabling dual labeling. nih.gov Researchers are actively seeking new reaction pairs to increase the number of targets that can be visualized simultaneously. nih.govnih.govresearchgate.net

Potential orthogonal reaction partners that could be used alongside the functionalities of t-Boc-aminooxy-PEG3-Propargyl include:

Tetrazine Ligation: Reaction between a tetrazine and a strained alkene (e.g., trans-cyclooctene (B1233481) or norbornene). nih.gov

Isonitrile Chemistry: A [4+1] cycloaddition between an isonitrile and a tetrazine has been shown to be orthogonal to the inverse-electron-demand Diels-Alder reaction. mdpi.com

Photoclick Chemistry: Light-induced reactions that offer spatial and temporal control. rsc.org

The goal is to develop a suite of reactions with distinct chemical reactivities, allowing for precise and independent labeling of multiple biomolecules. researchgate.netcardiff.ac.ukacs.org

Design and Synthesis of Novel Linker Architectures with Tuned Properties

The polyethylene (B3416737) glycol (PEG) spacer in t-Boc-aminooxy-PEG3-Propargyl imparts hydrophilicity and flexibility. creative-biolabs.com However, the architecture of the linker itself can be strategically manipulated to fine-tune the properties of the final bioconjugate. americanpharmaceuticalreview.com2bscientific.com

Length and Hydrophilicity: Varying the length of the PEG chain can impact the solubility, stability, and pharmacokinetic properties of a bioconjugate. americanpharmaceuticalreview.comchempep.commdpi.com While longer PEG chains can increase hydrophilicity and circulation half-life, they may also reduce cytotoxic activity in the context of antibody-drug conjugates (ADCs). mdpi.com

Branched Architectures: Branched linkers can be synthesized to carry multiple copies of a payload or to present multiple reactive handles. For example, a branched linker with two propargyl groups and one aminooxy group, N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl), allows for the attachment of multiple azide-containing molecules. a3p-scientific.comprecisepeg.comaxispharm.com This can be advantageous for increasing the drug-to-antibody ratio (DAR) in ADCs or for creating multivalent inhibitors. americanpharmaceuticalreview.comacs.org

Rigid vs. Flexible Spacers: While PEG provides flexibility, incorporating more rigid spacer elements could be used to control the precise distance and orientation between the conjugated molecules.

Cleavable Linkers: Although t-Boc-aminooxy-PEG3-Propargyl forms stable linkages, future designs could incorporate cleavable moieties (e.g., disulfide bonds, enzyme-cleavable peptides) within the linker backbone. americanpharmaceuticalreview.comacs.org This would allow for the controlled release of a payload in a specific biological environment, such as the reducing environment inside a cell or the presence of tumor-specific enzymes. nih.gov

The table below outlines different linker architectures and their potential impact on bioconjugate properties.

| Linker Architecture | Description | Potential Advantage | Citations |

|---|---|---|---|

| Variable Length Linear PEG | Altering the number of ethylene (B1197577) glycol units. | Tunes solubility, hydrodynamic radius, and pharmacokinetics. | americanpharmaceuticalreview.commdpi.com |

| Branched PEG | A central core with multiple PEG arms, each with a functional group. | Increases payload capacity (e.g., higher DAR) or allows for multivalent binding. | americanpharmaceuticalreview.coma3p-scientific.com |

| Orthogonal Architectures | Linkers with a main chain for payload attachment and a perpendicular "shielding" strand. | Can reduce clearance and off-target uptake by shielding the payload. | 2bscientific.com |

| Linkers with Cleavable Sites | Incorporation of bonds that can be selectively broken by specific triggers (e.g., pH, enzymes, light). | Enables controlled release of cargo at the target site. | nih.govamericanpharmaceuticalreview.com |

Integration with Emerging Technologies in Systems Biology and Synthetic Biology

The unique properties of bifunctional linkers like t-Boc-aminooxy-PEG3-Propargyl position them as key components for integration with cutting-edge technologies.

Systems Biology: In proteomics and glycomics, these linkers can be used to isolate and identify interacting proteins or to map post-translational modifications. For example, one end of the linker could be attached to a modified sugar and metabolically incorporated into cellular glycans, while the other end is used to "click" on a reporter tag (e.g., biotin (B1667282) for affinity purification or a fluorophore for imaging). nih.gov This enables the enrichment and subsequent mass spectrometric analysis of specific glycoprotein (B1211001) populations.

Synthetic Biology: Synthetic biologists are engineering cells with novel functionalities, including the genetic incorporation of non-canonical amino acids (ncAAs) bearing bioorthogonal handles like azides or ketones. biorxiv.orgmdpi.com t-Boc-aminooxy-PEG3-Propargyl can be used to bridge these genetically encoded handles to other molecules of interest, creating semi-synthetic proteins with novel functions or for building complex, multi-protein assemblies.

Chemoenzymatic Strategies: Combining the chemical reactivity of the linker with the specificity of enzymes offers a powerful approach for site-specific protein modification. mdpi.comacs.orgsynaffix.com For instance, an enzyme like a glycosyltransferase could be used to install an azide-modified sugar onto an antibody. acs.org The propargyl group of t-Boc-aminooxy-PEG3-Propargyl could then be used to attach a payload via CuAAC. A chemoenzymatic approach using Sortase A and SPAAC has been successfully used to generate homogeneous ADCs. mdpi.comresearchgate.net This combination of enzymatic precision and bioorthogonal chemistry allows for the creation of highly defined and homogeneous bioconjugates, which is a significant challenge when using traditional conjugation methods that target native amino acids like lysine. acs.orgnih.gov

The convergence of these fields promises to unlock new ways to probe, manipulate, and engineer biological systems with a level of precision previously unattainable.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.